3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.
Fluorination: The fluorophenyl group can be introduced via electrophilic aromatic substitution or other fluorination techniques.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for modifying the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(2-naphthamido)benzofuran and 3-(3-fluorophenyl)benzofuran.
Naphthamido Compounds: Compounds containing the naphthamido group attached to various cores.
Fluorophenyl Compounds: Compounds with fluorophenyl groups attached to different scaffolds.
Uniqueness
3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is unique due to the combination of its structural features, which may confer specific biological activities and chemical properties not found in other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Biological Activity
3-(2-naphthamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions using suitable phenol derivatives.
- Introduction of the Naphthamido Group : The naphthamido moiety is incorporated via amide bond formation.
- Fluorination : The 3-fluorophenyl group is introduced through electrophilic aromatic substitution or other fluorination techniques.
These multi-step organic reactions are crucial for obtaining the desired compound in high yield and purity .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzofuran derivatives, suggesting that modifications to their structure can enhance their efficacy against neurotoxicity. For instance, compounds with similar structures have demonstrated significant protection against NMDA-induced excitotoxicity in neuronal cultures. Specifically, derivatives exhibiting methyl (-CH₃) or hydroxyl (-OH) substitutions showed promising neuroprotective effects comparable to established NMDA antagonists like memantine .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that certain benzofuran derivatives can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. This suggests that this compound may possess significant antioxidant activity, which could be beneficial in preventing oxidative stress-related neuronal damage .
Hypolipidemic Activity
In related studies, benzofuran derivatives have shown hypolipidemic effects. For example, compounds structurally similar to this compound were tested in hyperlipidemic rat models. These compounds significantly reduced plasma triglycerides and increased HDL cholesterol levels, indicating their potential role in managing lipid profiles and preventing atherosclerosis .
Case Studies and Research Findings
Below are summarized findings from various studies that investigated the biological activities of related compounds:
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17FN2O3/c27-19-8-5-9-20(15-19)28-26(31)24-23(21-10-3-4-11-22(21)32-24)29-25(30)18-13-12-16-6-1-2-7-17(16)14-18/h1-15H,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXBFPFDXWUNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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